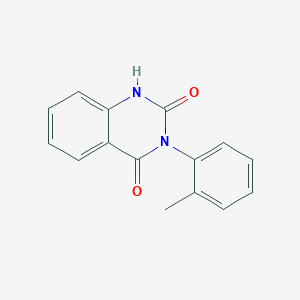

3-(2-methylphenyl)-1H-quinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-methylphenyl)-1H-quinazoline-2,4-dione” is a synthetic compound . It is an analogue of methaqualone, a synthetic sedative best known for its medical and recreational popularity in the 1970s . Methaqualone is also known by various names such as Quaaludes, Ludes, Mandrax, and Sopor .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions . For instance, the synthesis of related compounds like 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides has been reported .Applications De Recherche Scientifique

Herbicide Development

- Synthesis and Herbicidal Evaluation : Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity. Some derivatives showed better or excellent herbicidal activity against broadleaf and monocotyledonous weeds, indicating potential for weed control in agricultural fields (Wang et al., 2014).

Green Chemistry and Sustainable Synthesis

- L-Proline-Catalyzed Synthesis : A green chemistry approach was demonstrated in the synthesis of complex heterocyclic ortho-quinones using water as the solvent. This method highlights the environmental benefits such as short reaction times, excellent yield, and simplicity (Rajesh et al., 2011).

- CO2 Fixation : The chemical fixation of CO2 to 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones offers a green and sustainable approach, contributing to carbon dioxide utilization and environmental sustainability (Vessally et al., 2017).

Novel Synthesis Methods

- Ionic Liquid Catalysis : Research has shown efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as dual solvent–catalysts, demonstrating the versatility and efficiency of ionic liquids in promoting eco-friendly synthesis methods (Lu et al., 2014).

- Catalytic Synthesis Using Cerium Oxide Nanoparticles : Demonstrates a green chemistry protocol for synthesizing quinazoline-2,4-dione derivatives, utilizing water as a solvent and cerium oxide nanoparticles as a catalyst. This method offers advantages such as excellent yields, short reaction time, and reusability of the catalyst (Gharib et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds such as oxadiazolones have been found to target several cysteine and serine hydrolases . Another compound, tolfenamic acid, which contains a similar 2-methylphenyl group, has been reported to target VEGFR-2 tyrosine kinase .

Mode of Action

For instance, oxadiazolones have a polypharmacological mode of action, where FabH, FphC, and AdhE play a central role . Tolfenamic acid derivatives have been shown to bind to VEGFR-2 tyrosine kinase .

Biochemical Pathways

For example, oxadiazolones have been shown to have high antibacterial potency against multidrug-resistant Staphylococcus aureus . Tolfenamic acid derivatives have been shown to inhibit cell growth by targeting the Wnt-β-catenin signaling pathway .

Pharmacokinetics

For instance, BMS-986142, a reversible BTK inhibitor, was found to have a half-life ranging from 7 to 11 hours, suggesting once-daily dosing .

Result of Action

For example, oxadiazolones have shown high antibacterial potency . Tolfenamic acid derivatives have demonstrated strong anticancer efficacy .

Analyse Biochimique

Biochemical Properties

Based on its structural similarities to other quinazoline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .

Cellular Effects

It could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the compound’s interactions with these cellular components .

Molecular Mechanism

It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression . The specific mechanisms would depend on the nature of the compound’s interactions with these biomolecules .

Temporal Effects in Laboratory Settings

It could potentially exhibit changes in its effects over time, including changes in its stability, degradation, and long-term effects on cellular function . These effects would depend on the specific experimental conditions and the nature of the compound .

Dosage Effects in Animal Models

It could potentially exhibit dose-dependent effects, including threshold effects and toxic or adverse effects at high doses . The specific effects would depend on the dosage and the specific animal model used .

Metabolic Pathways

It could potentially interact with various enzymes and cofactors and influence metabolic flux or metabolite levels . The specific pathways would depend on the nature of the compound and the specific metabolic context .

Transport and Distribution

It could potentially interact with various transporters or binding proteins and influence its localization or accumulation . The specific transport and distribution patterns would depend on the nature of the compound and the specific cellular context .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The specific localization patterns would depend on the nature of the compound and the specific cellular context .

Propriétés

IUPAC Name |

3-(2-methylphenyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFQTRMCHISKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)

![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)